molecular formula C7H7BrO2S B580972 Methyl 5-bromo-2-methylthiophene-3-carboxylate CAS No. 1259396-11-6

Methyl 5-bromo-2-methylthiophene-3-carboxylate

Cat. No. B580972
M. Wt: 235.095
InChI Key: KOLUIHOYXGOSFO-UHFFFAOYSA-N
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Description

“Methyl 5-bromo-2-methylthiophene-3-carboxylate” is a chemical compound with the molecular formula C7H7BrO2S . It has a molecular weight of 235.1 g/mol . The compound is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H7BrO2S/c1-4-3-5(6(8)11-4)7(9)10-2/h3H,1-2H3 . The Canonical SMILES is CC1=CC(=C(S1)Br)C(=O)OC . These codes provide a textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“Methyl 5-bromo-2-methylthiophene-3-carboxylate” is a liquid at room temperature . It has a topological polar surface area of 54.5 Ų and a XLogP3-AA value of 2.9 . The exact mass and monoisotopic mass of the compound are both 233.93501 g/mol .

Scientific Research Applications

  • Palladium-Catalyzed Arylation Reactions : Methyl 5-bromo-2-furoate and ethyl 5-bromothiophene-2-carboxylate are useful in palladium-catalyzed direct arylation of heteroaromatics. This method prevents the formation of dimers or oligomers, allowing the synthesis of biheteroaryls in high yields and is applicable to a wide variety of heteroaromatics (Fu, Zhao, Bruneau, & Doucet, 2012).

  • Organic Electronic Materials : The selective direct arylation of 3-bromo-2-methylthiophene with aryl bromides forms a library of 2-aryl-4-bromo-5-methylthiophenes. This method is significant for preparing functional organic electronic materials (Vamvounis & Gendron, 2013).

  • Preparation Process : A safe and efficient process has been developed for the preparation of ethyl 2-methylthiophene-3-carboxylate, highlighting operational simplicity and avoidance of strong bases (Kogami & Watanabe, 2011).

  • Synthesis of Novel Compounds : Research includes the synthesis of novel compounds like 5-methylthieno[2',3':5,6]pyrimido-[2,1-a]isoindol-4(5H)-one from reactions involving methyl 3-aminothiophene-2-carboxylate (Kysil, Voitenko, & Wolf, 2008).

  • Photochromic Materials : Studies on the synthesis of photochromic dithienylethene compounds from 2-methylthiophene derivatives have been conducted, which is significant for material science applications (Liu, Yang, & Yu, 2008).

  • Cytotoxicity and Crystal Structure : Research on the synthesis of novel compounds, such as methyl 5-(acetyloxy)-1-(6-bromo-2-pyridinyl)-1H-pyrazole-3-carboxylate and related compounds, includes their crystal structure and cytotoxicity analysis, relevant in pharmacological studies (Huang et al., 2017).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 5-bromo-2-methylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO2S/c1-4-5(7(9)10-2)3-6(8)11-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOLUIHOYXGOSFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(S1)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10728102
Record name Methyl 5-bromo-2-methylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10728102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-bromo-2-methylthiophene-3-carboxylate

CAS RN

1259396-11-6
Record name Methyl 5-bromo-2-methylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10728102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
2
Citations
H Fujieda, M Kogami, M Sakairi, N Kato… - European journal of …, 2018 - Elsevier
Glucokinase (GK) is an enzyme that plays an important role as a glucose sensor while maintaining whole body glucose homeostasis. Allosteric activators of GK (GKAs) have the …
Number of citations: 34 www.sciencedirect.com
藤枝広樹 - 2019 - ncu.repo.nii.ac.jp
… Methyl 5-bromo-2-methylthiophene-3-carboxylate (11). To a solution of 10 (156 g, 999 mmol) in DMF (750 mL), NBS (178 g, 1.00 mol) was added at room temperature and stirred …
Number of citations: 5 ncu.repo.nii.ac.jp

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